2-Bromo-1-(3-thienyl)-1-ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone often involves condensation reactions followed by bromination. For example, α-Bromo chalcones containing a 2-thiene ring are prepared through the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination. This method demonstrates a general approach to synthesizing brominated compounds with thiophene rings, which can be adapted for 2-Bromo-1-(3-thienyl)-1-ethanone (Budak & Ceylan, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone has been elucidated using various spectroscopic techniques. For instance, the crystal structures of bromophenyl ethanones reveal hydrogen bonding patterns that are crucial for understanding the molecular geometry and intermolecular interactions of 2-Bromo-1-(3-thienyl)-1-ethanone. These studies help in predicting the reactivity and stability of the compound (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-1-(3-thienyl)-1-ethanone and its analogs include halogen exchange, nucleophilic substitution, and interactions with amines. These reactions are useful for further functionalization and derivatization of the compound. For example, the interaction with amines can lead to the formation of azolo[a]pyridinium derivatives, showcasing the compound's versatility in synthesis (Potikha et al., 2010).
Scientific Research Applications
Synthesis and Characterization
2-Bromo-1-(3-thienyl)-1-ethanone has been utilized in the synthesis of α-Bromo chalcones containing 2-thiene ring. These compounds were prepared through a process involving the condensation of 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination and selective dehydrobromination (Budak & Ceylan, 2009).
Interaction with Amines
Research also highlights the interaction of related compounds with amines. For example, (Z)-4-Bromo-1,3-di(2-thienyl)-2-buten-1-one, derived from a similar process involving 1-(2-thienyl)-1-ethanone, reacts with tertiary amines to form quaternary salts. These salts can cyclize to yield di(2-thienyl)azolo[a]pyridinium derivatives, demonstrating potential for diverse chemical applications (Potikha et al., 2010).
Anti-inflammatory and Antimicrobial Applications
Some derivatives synthesized from related compounds have shown promising anti-inflammatory activities. For instance, substituted thienochromene derivatives, synthesized from compounds similar to 2-Bromo-1-(3-thienyl)-1-ethanone, exhibited better anti-inflammatory activities than reference controls (Ouf, Sakran, & Amr, 2015). Additionally, newly synthesized compounds, such as 2,5-dichloro thienyl substituted thiazoles, derived from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone, have shown good antifungal and antibacterial activities (Sarojini et al., 2010).
Synthesis of Diverse Chemical Structures
2-Bromo-1-(3-thienyl)-1-ethanone is instrumental in the synthesis of various chemical structures. It has been used in synthesizing compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, showcasing its versatility in creating different ethanone derivatives with potential applications in various fields (Hong-xia, 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJYUFJFSPCHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380029 | |
Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-thienyl)-1-ethanone | |
CAS RN |
1468-82-2 | |
Record name | 2-Bromo-1-(3-thienyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(thiophen-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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